molecular formula C22H21Cl2N3O3S2 B2546397 4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide CAS No. 681250-37-3

4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide

Cat. No.: B2546397
CAS No.: 681250-37-3
M. Wt: 510.45
InChI Key: ARSAWAYCOLIPKB-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of an azepane ring, a sulfonyl group, a dichlorophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide typically involves multiple steps, including the formation of the thiazole ring, the introduction of the dichlorophenyl group, and the attachment of the azepane ring. Common synthetic routes may include:

    Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dichlorophenyl Group: This step may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of Azepane Ring: This can be done through nucleophilic substitution reactions using azepane derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide would depend on its specific biological target. Potential mechanisms may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.

    Pathways Involved: Signaling pathways or metabolic processes that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(azepan-1-ylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide
  • 4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)acetamide

Uniqueness

4-(azepan-1-ylsulfonyl)-N-(4-(3,4-dichlorophenyl)thiazol-2-yl)benzamide is unique due to the specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O3S2/c23-18-10-7-16(13-19(18)24)20-14-31-22(25-20)26-21(28)15-5-8-17(9-6-15)32(29,30)27-11-3-1-2-4-12-27/h5-10,13-14H,1-4,11-12H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSAWAYCOLIPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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